N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a fluorothiophene ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide typically involves the following steps:
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the bromophenyl-fluorothiophene intermediate with sulfonamide reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Exhibits antimicrobial and antioxidant activities.
Uniqueness
N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide is unique due to the presence of both bromophenyl and fluorothiophene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7BrFNO2S2 |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7BrFNO2S2/c11-7-1-3-8(4-2-7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H |
InChI Key |
ASYJXLMDQRTBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)F)Br |
Origin of Product |
United States |
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